molecular formula C9H8N2O4 B1314954 2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 132522-85-1

2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1314954
M. Wt: 208.17 g/mol
InChI Key: KJLTZKFWTJOQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one, also known as 2M5N, is a synthetic molecule with a wide range of applications in the field of scientific research. It is a member of the benzoxazinone family, and is used as a tool to study the biochemical and physiological effects of different compounds.

Scientific Research Applications

Antifungal Activity

2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated notable antifungal properties. Śmist et al. (2016) synthesized a series of these derivatives and tested them against several phytopathogenic fungi. The compounds displayed moderate to high antifungal activity, particularly effective against strains like Botrytis cinerea, Phythophtora cactorum, and Rhizoctonia solani, highlighting their potential in agricultural applications to protect crops from fungal diseases (Śmist, Kwiecień, & Krawczyk, 2016).

Phytotoxic and Antimicrobial Effects

Macias et al. (2009) delved into the bioactivity of benzoxazinones, noting their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their research underscored the potential of these compounds in developing natural herbicide models and their role in the ecological behavior of plants, suggesting a broader scope of applications in agriculture and ecological management (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Chemical Synthesis and Characterization

Various studies have focused on the synthesis and characterization of benzoxazinone derivatives. For instance, Nefisath et al. (2018) reported on the synthesis and characterization of different benzoxazinone derivatives, providing foundational knowledge for further exploration of their applications (Nefisath, Vishwanatha, & SudhakarY, 2018).

Analytical and Pharmaceutical Potential

Research has not only focused on the synthesis and bioactivity of these compounds but also on their potential in pharmaceuticals. The versatility and chemical simplicity of the benzoxazinone skeleton make it a promising candidate for the development of natural-source bioactive compounds, with applications potentially extending into pharmaceuticals (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

properties

IUPAC Name

2-methyl-5-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-9(12)10-8-6(11(13)14)3-2-4-7(8)15-5/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLTZKFWTJOQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one

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